molecular formula C11H12ClNO5S B2452815 Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 314245-35-7

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2452815
CAS No.: 314245-35-7
M. Wt: 305.73
InChI Key: KCXXOKQRUUODQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic organic compound with a complex structure. It belongs to the class of thiophene derivatives, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloroacetyl group: This step involves the reaction of the thiophene derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Substitution reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as triethylamine.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products

    Substitution reactions: Products include derivatives with different functional groups replacing the chloroacetyl group.

    Oxidation and reduction reactions: Products include oxidized or reduced forms of the thiophene ring.

    Hydrolysis: Products include the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Materials science: It can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[(bromoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
  • Dimethyl 5-[(iodoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
  • Dimethyl 5-[(fluoroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. The chloroacetyl group can undergo substitution reactions, making it a versatile intermediate for the synthesis of various derivatives.

Properties

IUPAC Name

dimethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO5S/c1-5-7(10(15)17-2)9(13-6(14)4-12)19-8(5)11(16)18-3/h4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXXOKQRUUODQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.